![molecular formula C13H23BrO B13067534 4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)
4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane is an organic compound with the molecular formula C₁₃H₂₃BrO It contains a bromine atom attached to a cyclopentyl group, which is further connected to a dimethylcyclohexane ring through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane typically involves the following steps:
Bromination of Cyclopentane: Cyclopentane is brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form 2-bromocyclopentane.
Formation of the Ether Linkage: The 2-bromocyclopentane is then reacted with 1,1-dimethylcyclohexanol in the presence of a base such as sodium hydride (NaH) to form the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to ensure high-quality production.
化学反応の分析
Types of Reactions
4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
科学的研究の応用
4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
- 4-[(2-Chlorocyclopentyl)oxy]-1,1-dimethylcyclohexane
- 4-[(2-Fluorocyclopentyl)oxy]-1,1-dimethylcyclohexane
- 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane
Uniqueness
4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
特性
分子式 |
C13H23BrO |
|---|---|
分子量 |
275.22 g/mol |
IUPAC名 |
4-(2-bromocyclopentyl)oxy-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C13H23BrO/c1-13(2)8-6-10(7-9-13)15-12-5-3-4-11(12)14/h10-12H,3-9H2,1-2H3 |
InChIキー |
WVYWGMRNZWVQKZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)OC2CCCC2Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13067451.png)
![(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B13067459.png)

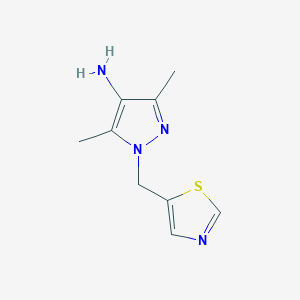
![2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid](/img/structure/B13067479.png)
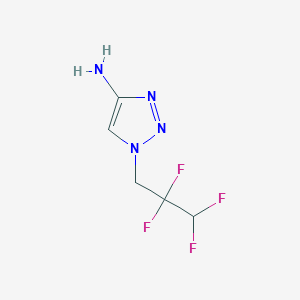
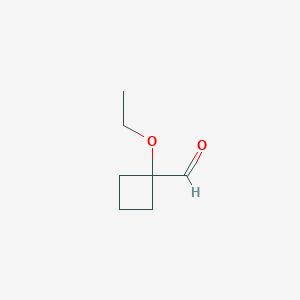


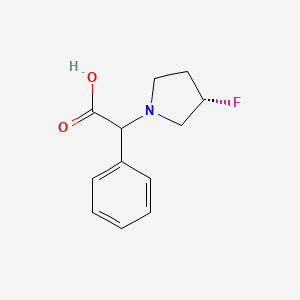
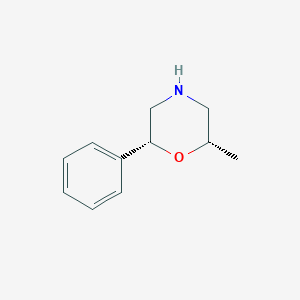

![4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13067548.png)
![2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B13067551.png)
